molecular formula C23H20N4O5 B11186752 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-ethoxyphenyl)acetamide

2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-ethoxyphenyl)acetamide

Cat. No.: B11186752
M. Wt: 432.4 g/mol
InChI Key: GTEJLNYHHGTQDO-UHFFFAOYSA-N
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Description

2-{2-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-1H-PYRROL-1-YL}-N-(4-ETHOXYPHENYL)ACETAMIDE is a complex organic compound that features a benzodioxole moiety, an oxadiazole ring, and a pyrrole unit

Preparation Methods

The synthesis of 2-{2-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-1H-PYRROL-1-YL}-N-(4-ETHOXYPHENYL)ACETAMIDE typically involves multi-step organic reactionsIndustrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific solvents to facilitate the process .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions but can include a variety of functionalized derivatives.

Scientific Research Applications

2-{2-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-1H-PYRROL-1-YL}-N-(4-ETHOXYPHENYL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include the inhibition of cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects, or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds to 2-{2-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-1H-PYRROL-1-YL}-N-(4-ETHOXYPHENYL)ACETAMIDE include:

    2-(1,3-Benzodioxol-5-yl)ethanamine: Known for its psychoactive properties.

    2,2-Difluoro-1,3-benzodioxole: Used in various chemical syntheses.

    2-{[(2H-1,3-benzodioxol-5-yl)(hydroxy)methylidene]amino}acetic acid: Studied for its biological activities

The uniqueness of 2-{2-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-1H-PYRROL-1-YL}-N-(4-ETHOXYPHENYL)ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H20N4O5

Molecular Weight

432.4 g/mol

IUPAC Name

2-[2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-(4-ethoxyphenyl)acetamide

InChI

InChI=1S/C23H20N4O5/c1-2-29-17-8-6-16(7-9-17)24-21(28)13-27-11-3-4-18(27)23-25-22(26-32-23)15-5-10-19-20(12-15)31-14-30-19/h3-12H,2,13-14H2,1H3,(H,24,28)

InChI Key

GTEJLNYHHGTQDO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

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